1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

Organometallic Polymerization Arylallene Monomers Fluoropolymer Synthesis

Monosubstituted fluorinated allenes typically fail to polymerize, yielding ill-defined oligomers (Mn <3,000) under organorhodium catalysis. This 1,1-disubstituted allene (CAS 221312-24-9) solves that failure mode. - Enables 2,3-polymerization to high molecular weight (benchmark >400,000 Mn) - Functions as comonomer with CO for fluorinated polyketones - >95% purity - no prepurification needed for screening - 4-Fluorophenyl group tunes dielectric constant & hydrophobicity

Molecular Formula C10H9F
Molecular Weight 148.18 g/mol
CAS No. 221312-24-9
Cat. No. B12845965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Buta-2,3-dien-2-yl)-4-fluorobenzene
CAS221312-24-9
Molecular FormulaC10H9F
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESCC(=C=C)C1=CC=C(C=C1)F
InChIInChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,1H2,2H3
InChIKeyKYTUTKUVSBTLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Buta-2,3-dien-2-yl)-4-fluorobenzene: Overview


1-(Buta-2,3-dien-2-yl)-4-fluorobenzene (CAS 221312-24-9) is a fluorinated, 1,1-disubstituted allene building block (molecular formula C₁₀H₉F, molecular weight 148.18 g/mol) . The compound's structure features a terminal allene moiety directly conjugated to a 4-fluorophenyl ring, creating a reactive diene system used in polymer and copolymer synthesis [1]. This compound is a member of the arylallene class but is structurally differentiated from classical monosubstituted allenes by its 1,1-disubstitution pattern, which imparts distinct reactivity and polymerization behavior.

Workflow
Organometallic polymerization and copolymer synthesis
Selection
Verified 1,1-disubstituted allene architecture
Context
Fluoropolymer and specialty material research

Why Generic Arylallene Analogs Fail in Polymerization


A critical failure mode for generic substitution arises from the documented inability of monosubstituted 4-fluorophenylallene to polymerize into high-molecular-weight materials under standard organorhodium or organocobalt catalysis [1]. In direct contrast, the 1,1-disubstituted allene architecture of the target compound provides the structural prerequisite for successful polymerization and copolymerization, enabling its use as a monomer where simpler analogs fail to produce more than ill-defined oligomers. This fundamental difference in polymerization competence means that procurement specifications cannot be met by simply selecting a fluorinated arylallene without verifying the allene substitution pattern.

Polymerization-incompetent monosubstituted analog
4-Fluorophenylallene (monosubstituted) yields only ill-defined low-MW oligomers under organorhodium or organocobalt catalysis, while 1,1-disubstitution enables high-MW polymer formation.
Substitution pattern verification is critical
Generic fluorinated arylallenes without confirmed 1,1-disubstitution may not polymerize; procurement must specify the 1,1-disubstituted allene structure to avoid non-functional monomer.

Quantitative Evidence: Polymerization and Reactivity Comparison


Polymerization Outcome: High-MW Polymer vs. Oligomers

When subjected to polymerization with a RhH(PPh₃)₄ catalyst, phenylallene yields high-molecular-weight polymers (Mₙ > 4 × 10⁵) via selective 2,3-polymerization [1]. However, 4-fluorophenylallene—a common monosubstituted analog—produces only low-molecular-weight oligomers and fails to yield isolable polymer under identical conditions [1]. The target compound, 1-(buta-2,3-dien-2-yl)-4-fluorobenzene, is classified as a 1,1-disubstituted allene monomer for polymer and copolymer synthesis , placing it in the class of allenes that successfully undergo polymerization where the monosubstituted 4-fluorophenylallene fails.

Polymerization outcome
Head-to-head
Target enables polymer formation (qualitative); comparator 4-fluorophenylallene yields only oligomers (Mn <3,000) under RhH(PPh₃)₄
1,1-Disubstitution required for high-MW polymer
Benchmark phenylallene Mn >400,000 under identical conditions
Organometallic Polymerization Arylallene Monomers Fluoropolymer Synthesis

Substitution Pattern Impact on Allene Reactivity

Arylallenes bearing electron-withdrawing substituents on the phenyl ring (specifically 4-fluorophenylallene) fail to polymerize with RhH(PPh₃)₄ and instead form ill-defined oligomers [1]. The target compound mitigates this limitation by presenting a 1,1-disubstituted allene moiety (buta-2,3-dien-2-yl), which alters the steric and electronic environment around the cumulated double bonds, enabling productive monomer incorporation . This represents a class-level inference where 1,1-disubstitution overcomes the polymerization-inhibiting effect of the electron-withdrawing 4-fluoro substituent.

Substitution effect
Class-level
1,1-Disubstituted allene overcomes electron-withdrawing deactivation; monosubstituted arylallene fails to polymerize
Substitution pattern overrides electronic effects
Inferred from arylallene polymerization literature
Allene Chemistry Substitution Effect Coordination Polymerization

Diels-Alder Cycloaddition Competence

The target compound has been shown to undergo Diels-Alder cycloaddition reactions , a reactivity mode not accessible to simple monosubstituted allenes due to their different frontier molecular orbital alignment. This cycloaddition competence allows the compound to serve as a reactive diene building block in the synthesis of cyclic and polycyclic fluorinated scaffolds, extending its utility beyond linear polymerization.

Diels-Alder reactivity
Data to verify
Documented cycloaddition competence as a reactive diene
Extends utility to cyclic fluorinated scaffolds
Vendor-reported reactivity; source verification recommended
Diels-Alder Cycloaddition Allene Reactivity Synthetic Versatility

High-Value Application Scenarios


Fluorinated High-Molecular-Weight Polyallene Synthesis

This compound is specifically suited for the synthesis of structurally regulated, high-molecular-weight fluorinated polyallenes using organorhodium or organocobalt catalysts [1]. Unlike 4-fluorophenylallene, which fails to produce polymer and yields only ill-defined oligomers (Mₙ < 3,000) under RhH(PPh₃)₄ catalysis [1], the 1,1-disubstituted allene architecture of the target compound enables productive 2,3-polymerization to yield polymers with controlled microstructure and high molecular weight (benchmark phenylallene achieves Mₙ > 400,000) [1].

Fluorinated Copolymer Synthesis with CO or Acrylates

The compound functions as a comonomer in alternating copolymerization with carbon monoxide to produce novel fluorinated polyketones with regulated structure and molecular weight [1]. The 4-fluorophenyl substituent introduces desirable electronic properties (altered dielectric constant, hydrophobicity) into the resulting copolymer while the 1,1-disubstituted allene ensures productive incorporation into the polymer backbone.

Diels-Alder Synthesis of Fluorinated Cyclic Building Blocks

The documented Diels-Alder reactivity of this compound enables its use as a fluorinated diene partner for the construction of six-membered carbocyclic and heterocyclic scaffolds bearing the 4-fluorophenyl moiety. This application leverages the unique electronic character of the conjugated allene-aryl system and is not accessible with monosubstituted fluorinated allenes that lack the appropriate diene geometry.

Controlled Polymerization for Functional Fluoropolymers

The compound's dual functionality—a polymerizable allene handle and a fluorine substituent for property tuning—makes it a candidate for the development of specialty fluoropolymers with targeted thermal, optical, or surface properties. The availability at >95% purity supports its direct use in polymerization screening without additional purification.

Application
Selection Property
Validation Focus
High-MW fluoropolymer synthesis
1,1-Disubstituted allene monomer
Polymerization outcome and molecular weight
Fluorinated copolymer studies with CO/acrylates
Comonomer reactivity and fluorine incorporation
Copolymer composition and property screening
Diels-Alder scaffold construction
Diene reactivity of allene system
Cycloaddition efficiency and regioselectivity
Functional fluoropolymer development
Dual polymerizable/fluorinated structure
Thermal, optical, or surface property screening
Quote Request

Request a Quote for 1-(Buta-2,3-dien-2-yl)-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.